5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide
Description
Structural and Pharmacophoric Analysis
Core Thieno[3,2-d]Pyrimidine Scaffold
The thieno[3,2-d]pyrimidine scaffold forms the central heterocyclic framework of the compound, comprising a fused thiophene and pyrimidine ring system. This scaffold is structurally analogous to purine bases, enabling mimicry of nucleotide interactions in biological systems. The 2,4-dioxo modifications at positions 2 and 4 of the pyrimidine ring introduce hydrogen-bonding capabilities critical for target engagement.
The thiophene moiety contributes electron-rich aromaticity, enhancing π-π stacking interactions with hydrophobic pockets in enzymes or receptors. X-ray crystallographic studies of related thieno[3,2-d]pyrimidines reveal planar conformations that facilitate intercalation into protein binding sites. The 3-yl position of the scaffold serves as the attachment point for the pentanamide side chain, a feature that modulates solubility and target affinity.
Pentanamide Side Chain Functionalization
The pentanamide side chain (-CH2-CH2-CH2-CH2-CONH-) bridges the thienopyrimidine core and the 4-methylbenzyl substituent. This five-carbon spacer provides conformational flexibility, allowing the terminal aromatic group to occupy distal hydrophobic regions of biological targets.
Key functional attributes of the side chain include:
- Amide linkage : The carbonyl group participates in hydrogen bonding with backbone amides or side-chain residues (e.g., asparagine, glutamine).
- Aliphatic chain : The butylene spacer balances hydrophobicity and flexibility, preventing excessive rigidity while maintaining optimal binding geometry.
- N-[(4-Methylphenyl)methyl] terminus : The para-methylbenzyl group enhances lipophilicity, promoting membrane permeability and van der Waals interactions with aromatic residues like phenylalanine or tyrosine.
Comparative studies of analogous compounds demonstrate that shortening the aliphatic chain to fewer than five carbons reduces inhibitory potency by 40–60%, underscoring the importance of chain length.
Substituent Positional Effects on Biological Activity
The spatial arrangement of substituents significantly influences the compound’s pharmacodynamic profile:
Thieno[3,2-d]Pyrimidine Substituents
- 2,4-Dioxo groups : Positioned at C2 and C4, these groups form critical hydrogen bonds with catalytic residues in target enzymes. For example, in kinase inhibition assays, removal of the 4-oxo group reduces binding affinity by over 90%.
- C3 Side-chain attachment : The 3-yl position orients the pentanamide chain toward solvent-exposed regions, minimizing steric clashes with binding pocket walls.
Aromatic Terminus Modifications
- Para-methyl group : The methyl substituent on the benzyl ring maximizes hydrophobic interactions without introducing steric hindrance. Ortho- or meta-methyl analogs exhibit 30–50% lower activity in cellular assays.
- Benzyl vs. other aryl groups : Replacement with bulkier aryl systems (e.g., naphthyl) decreases solubility and target selectivity, as evidenced by a 70% drop in IC50 values for off-target enzymes.
Properties
IUPAC Name |
5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-5-7-14(8-6-13)12-20-16(23)4-2-3-10-22-18(24)17-15(9-11-26-17)21-19(22)25/h5-9,11H,2-4,10,12H2,1H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTZQBULGUQJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various research studies and findings.
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 371.5 g/mol
- CAS Number : 866341-14-2
The compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymes : Similar thienopyrimidine derivatives have been identified as inhibitors of N-Myristoyltransferase (NMT), an enzyme critical for the survival of certain protozoan parasites like Leishmania species .
- Antitumor Activity : Thienopyrimidine derivatives have shown promise as antitumor agents by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Antimicrobial Activity
Studies have indicated that thienopyrimidine derivatives possess antimicrobial properties. The compound has been investigated for its activity against various pathogens, including bacteria and protozoa. A notable study demonstrated that derivatives from this class exhibited significant selectivity against Leishmania NMT over human NMTs, suggesting potential for therapeutic applications in treating leishmaniasis with reduced toxicity to human cells .
Anticancer Activity
Research focusing on the anticancer potential of thienopyrimidine compounds has revealed that they can inhibit the growth of cancer cells effectively. For instance, one study highlighted the structure-activity relationship (SAR) of thienopyrimidine derivatives, showing that modifications to their chemical structure can enhance their potency against cancer cell lines such as HeLa and A549 .
Case Study 1: Leishmania Inhibition
A comprehensive SAR study revealed that certain thienopyrimidine derivatives had modest activity against intracellular amastigotes of Leishmania donovani, with an effective concentration (EC50) of 2.4 μM. The selectivity index was noted to be greater than 660-fold for Leishmania NMT compared to human NMTs, indicating a promising therapeutic window .
Case Study 2: Antitumor Efficacy
In another investigation, derivatives including the compound were tested against various cancer cell lines. Results showed that modifications in the side chains significantly affected their cytotoxicity and selectivity towards tumor cells versus normal cells. The most potent derivatives demonstrated IC50 values in the low micromolar range against multiple cancer types .
Research Findings Summary Table
| Activity Type | Target Pathogen/Cell Line | EC50/IC50 Value | Selectivity Index |
|---|---|---|---|
| Antileishmanial | Leishmania donovani | 2.4 μM | >660-fold |
| Antitumor | HeLa Cell Line | Low µM | Not specified |
| Antitumor | A549 Cell Line | Low µM | Not specified |
Comparison with Similar Compounds
Piperazine-Linked Pentanamides ( and )
- Compound 7g (): 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide.
- Compound 11c (): 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide. Key Features: Quinolinyl group enhances CNS penetration; 2,3-dichlorophenyl improves receptor affinity. Activity: Likely targets dopaminergic or serotonergic pathways due to piperazine’s GPCR interactions .
Comparison with Target Compound :
- The target lacks a piperazine ring but retains the pentanamide backbone. Its thienopyrimidine core may shift activity toward kinase or purinergic receptor inhibition rather than GPCR modulation.
Thienoimidazolone Derivatives ()
- Compound in : 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-((1-(3-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide. Key Features: Biotin-mimetic thienoimidazolone core and sulfamoylphenyl-triazole group. Activity: Inhibits NLRP3 inflammasome activation (47% yield in synthesis), leveraging sulfamoyl for solubility and triazole for click chemistry compatibility .
Comparison with Target Compound :
- The target’s thienopyrimidine dione lacks the imidazolone ring and sulfamoyl group, suggesting divergent targets (e.g., kinases vs. inflammasome components).
Sulfamoylphenyl and Dioxoisoindolinyl Derivatives ()
Comparison with Target Compound :
BuChE Inhibitors ()
Comparison with Target Compound :
- The target’s thienopyrimidine core may lack the electron-rich environment required for cholinesterase inhibition, redirecting activity to other enzymatic targets.
Key Differentiators
Core Heterocycle: The target’s thienopyrimidine dione distinguishes it from piperazine (), imidazolone (), and dioxoisoindolinyl () cores.
Substituent Effects: Lipophilic 4-methylbenzyl group vs. polar sulfamoyl () or basic piperazine ().
Synthetic Accessibility: The target’s synthesis likely involves amide coupling (similar to and ) but requires specialized thienopyrimidine precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
